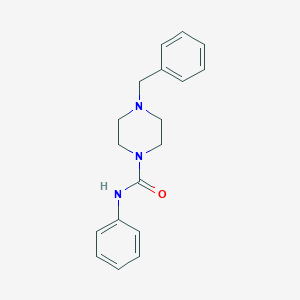![molecular formula C22H19N B282085 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
7-Propyl-4,5-dihydroindeno[1,7-bc]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Propyl-4,5-dihydroindeno[1,7-bc]acridine, also known as DI-82, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of acridines, which are known for their diverse biological activities. The unique structure of DI-82 makes it an attractive candidate for various research studies, including drug discovery, cancer therapy, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine is not fully understood, but it is believed to involve the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair. 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine has also been shown to induce oxidative stress and disrupt mitochondrial function, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
7-Propyl-4,5-dihydroindeno[1,7-bc]acridine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders. 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine has been shown to improve cognitive function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine for lab experiments is its high potency and selectivity against cancer cells. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, the synthesis of 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine is complex, and the compound is relatively unstable, which can limit its use in some experiments.
Direcciones Futuras
There are several possible future directions for research on 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another potential direction is the investigation of 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine involves several steps, including the condensation of 2,3-dihydroindene-1-carboxaldehyde with propylamine, followed by cyclization with 2-nitrobenzaldehyde. The resulting intermediate is then reduced to the final product using hydrogen gas and a palladium catalyst. This method has been optimized to produce high yields of 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine with excellent purity.
Aplicaciones Científicas De Investigación
7-Propyl-4,5-dihydroindeno[1,7-bc]acridine has demonstrated promising results in various scientific research applications. One of the most significant areas of interest is its potential as an anticancer agent. Studies have shown that 7-Propyl-4,5-dihydroindeno[1,7-bc]acridine exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and leukemia. This compound has also been shown to induce apoptosis and inhibit tumor growth in animal models.
Propiedades
Fórmula molecular |
C22H19N |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
10-propyl-3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |
InChI |
InChI=1S/C22H19N/c1-2-6-16-17-8-3-4-10-20(17)23-22-18-9-5-7-14-11-12-15(21(14)18)13-19(16)22/h3-5,7-10,13H,2,6,11-12H2,1H3 |
Clave InChI |
FCVPZOAZUCJVED-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C=C3CCC4=CC=CC(=C43)C2=NC5=CC=CC=C51 |
SMILES canónico |
CCCC1=C2C=C3CCC4=C3C(=CC=C4)C2=NC5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)


![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)







